Cas no 77053-79-3 (1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel-)
1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel-
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- Inchi: 1S/C11H9FO4/c12-7-3-1-6(2-4-7)11(10(15)16)5-8(11)9(13)14/h1-4,8H,5H2,(H,13,14)(H,15,16)/t8-,11+/m1/s1
- InChI Key: IFOKEJNJQTYCEI-KCJUWKMLSA-N
- SMILES: [C@]1(C2=CC=C(F)C=C2)(C(O)=O)C[C@@H]1C(O)=O
1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-374583-0.05g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 0.05g |
$1669.0 | 2023-05-30 | ||
| Enamine | EN300-374583-0.1g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 0.1g |
$1748.0 | 2023-05-30 | ||
| Enamine | EN300-374583-0.25g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 0.25g |
$1828.0 | 2023-05-30 | ||
| Enamine | EN300-374583-0.5g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 0.5g |
$1907.0 | 2023-05-30 | ||
| Enamine | EN300-374583-1.0g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 1g |
$1987.0 | 2023-05-30 | ||
| Enamine | EN300-374583-2.5g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 2.5g |
$3893.0 | 2023-05-30 | ||
| Enamine | EN300-374583-5.0g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 5g |
$5760.0 | 2023-05-30 | ||
| Enamine | EN300-374583-10.0g |
rac-(1R,2S)-1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid |
77053-79-3 | 10g |
$8542.0 | 2023-05-30 |
1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel-
1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- (CAS No. 77053-79-3): A Comprehensive Overview
1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- (CAS No. 77053-79-3) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its cyclopropane ring and the presence of a fluorine-substituted phenyl group, which imparts specific stereochemical properties and biological activities.
The (1R,2S)-rel- configuration of this compound is particularly noteworthy as it plays a crucial role in its biological activity and selectivity. The chirality of the molecule can significantly influence its interactions with biological targets, making it a valuable candidate for drug development and other pharmaceutical applications.
Recent research has highlighted the importance of 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- in various areas of medicinal chemistry. For instance, studies have shown that this compound can serve as a building block for the synthesis of more complex molecules with therapeutic potential. Its unique structure allows for the introduction of functional groups that can enhance the pharmacological properties of the final product.
In the context of drug discovery, 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- has been explored as a potential lead compound for the development of new drugs targeting specific diseases. One area of particular interest is its use in the treatment of neurological disorders. The fluorine-substituted phenyl group can enhance the blood-brain barrier permeability and improve the binding affinity to relevant receptors.
Moreover, 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- has been investigated for its anti-inflammatory properties. Research has demonstrated that this compound can modulate key inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. The cyclopropane ring and the fluorine substitution contribute to its ability to interact with specific enzymes and receptors involved in inflammation.
The synthetic accessibility of 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- is another factor that enhances its value in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and in high yields. These methods often involve asymmetric synthesis techniques to ensure the correct stereochemistry is achieved.
In addition to its pharmaceutical applications, 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- has also found use in other areas of chemistry. For example, it can serve as a ligand in coordination chemistry or as a catalyst in organic reactions. The unique electronic properties conferred by the fluorine substitution make it an attractive choice for these applications.
The safety profile of 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- is an important consideration in its development and use. Extensive toxicological studies have been conducted to ensure that it meets safety standards for both laboratory use and potential therapeutic applications. These studies have shown that the compound is generally well-tolerated at relevant concentrations.
In conclusion, 1,2-Cyclopropanedicarboxylic acid, 1-(4-fluorophenyl)-, (1R,2S)-rel- (CAS No. 77053-79-3) is a versatile and promising compound with a wide range of applications in medicinal chemistry and organic synthesis. Its unique structural features and stereochemistry make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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